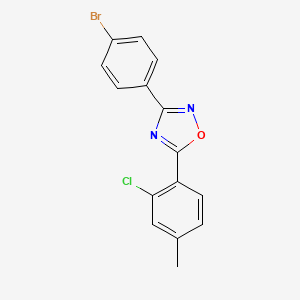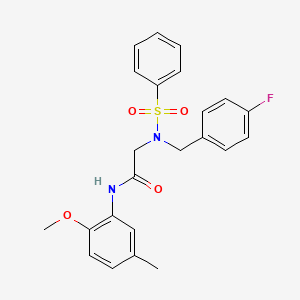
N-(4-acetylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(4-nitrophenyl)acrylamide, commonly known as ANAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAA is a yellow crystalline powder that has a molecular weight of 308.3 g/mol and a melting point of 206-208°C.
Mecanismo De Acción
The mechanism of action of ANAA is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. ANAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. ANAA has also been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and development of fungi.
Biochemical and Physiological Effects:
ANAA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ANAA can induce apoptosis, or programmed cell death, in cancer cells. ANAA has also been shown to inhibit the growth and proliferation of bacteria and fungi. In vivo studies have shown that ANAA can reduce tumor growth in mice and increase the survival rate of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANAA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, ANAA also has some limitations, including its low water solubility and potential toxicity to cells and organisms.
Direcciones Futuras
There are several future directions for the study of ANAA. One direction is to investigate the potential of ANAA as a therapeutic agent for cancer, bacterial infections, and fungal infections. Another direction is to explore the use of ANAA as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to elucidate the mechanism of action of ANAA and to identify potential targets for its inhibition. Finally, studies are needed to evaluate the safety and toxicity of ANAA in vivo and in human clinical trials.
Conclusion:
In conclusion, ANAA is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ANAA has been shown to exhibit anticancer, antibacterial, and antifungal activities, and its mechanism of action involves the inhibition of enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. While ANAA has several advantages for lab experiments, further studies are needed to elucidate its mechanism of action, identify potential targets for its inhibition, and evaluate its safety and toxicity in vivo and in human clinical trials.
Métodos De Síntesis
ANAA can be synthesized via a one-pot reaction between 4-acetylphenyl isothiocyanate and 4-nitrophenylacrylic acid. The reaction is carried out in a solvent mixture of dichloromethane and methanol, and the resulting product is purified by recrystallization. The yield of ANAA is typically around 70-80%.
Aplicaciones Científicas De Investigación
ANAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ANAA has been found to exhibit anticancer, antibacterial, and antifungal activities. In materials science, ANAA has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, ANAA has been used as a starting material for the synthesis of various compounds.
Propiedades
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-12(20)14-5-7-15(8-6-14)18-17(21)11-4-13-2-9-16(10-3-13)19(22)23/h2-11H,1H3,(H,18,21)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKIWEFBYQINQA-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)
![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)
![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)
![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)